![molecular formula C10H10IN3O3 B14256565 Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- CAS No. 218935-77-4](/img/structure/B14256565.png)
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-: is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and iodoacetic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the aminocarbonyl group allows for coupling reactions with other amines or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with amino acid residues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- involves its ability to form covalent bonds with target molecules. The iodoacetyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes the compound useful in the study of enzyme kinetics and the development of enzyme inhibitors.
類似化合物との比較
Similar Compounds
Benzamide, N-(aminocarbonyl)-3-[(chloroacetyl)amino]-: Similar structure but with a chloroacetyl group instead of an iodoacetyl group.
Benzamide, N-(aminocarbonyl)-3-[(bromoacetyl)amino]-: Contains a bromoacetyl group, offering different reactivity compared to the iodoacetyl derivative.
Benzamide, N-(aminocarbonyl)-3-[(fluoroacetyl)amino]-: Features a fluoroacetyl group, which can influence the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]- lies in its iodoacetyl group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in biochemical research and drug development.
特性
CAS番号 |
218935-77-4 |
|---|---|
分子式 |
C10H10IN3O3 |
分子量 |
347.11 g/mol |
IUPAC名 |
N-carbamoyl-3-[(2-iodoacetyl)amino]benzamide |
InChI |
InChI=1S/C10H10IN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17) |
InChIキー |
MEDDJABHDBMTKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CI)C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


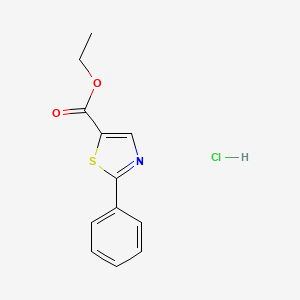
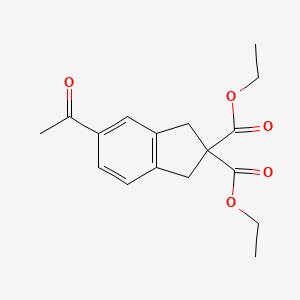
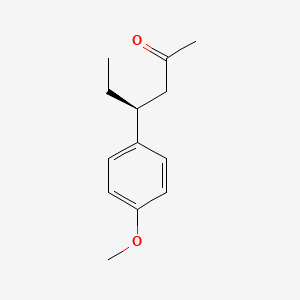
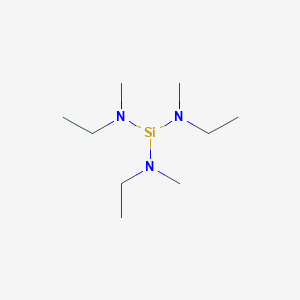
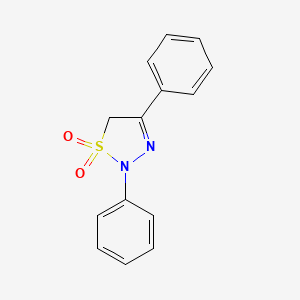
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
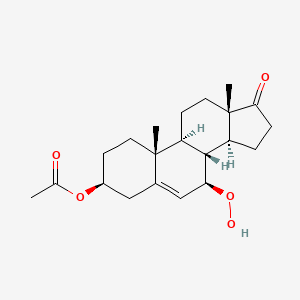
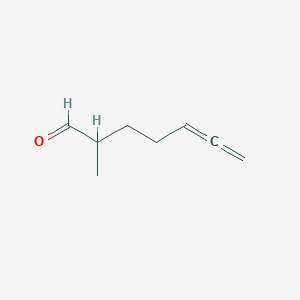
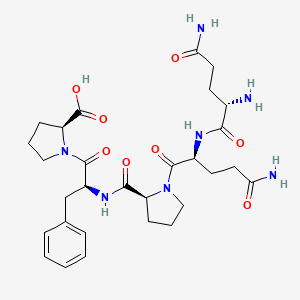
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
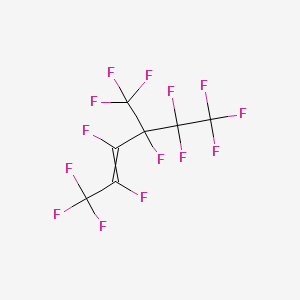
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
